4-Chlorophenyl trichloromethyl sulfone
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Overview
Description
4-Chlorophenyl trichloromethyl sulfone is an organosulfur compound characterized by the presence of a sulfone group attached to a chlorinated aromatic ring and a trichloromethyl group. This compound is of significant interest due to its diverse applications in various fields, including pharmaceuticals, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chlorophenyl trichloromethyl sulfone typically involves multiple steps. One common method starts with the chlorosulfonation of 4-chlorobenzene, followed by reduction to the sulfinyl salt. This intermediate is then transformed with chloroform to yield 4-chlorophenyldichloromethylsulfone, which is further reacted with sodium hypochlorite to produce the final compound .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality material .
Chemical Reactions Analysis
Types of Reactions: 4-Chlorophenyl trichloromethyl sulfone undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides and sulfones.
Reduction: Formation of sulfinates and thiols.
Substitution: Nucleophilic aromatic substitution (SNAr) reactions with nucleophiles such as ammonia, amines, and hydrazine.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or peracids.
Reduction: Commonly uses reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: SNAr reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinates and thiols.
Substitution: Derivatives such as 2-nitroaniline and 2-nitrophenylhydrazine.
Scientific Research Applications
4-Chlorophenyl trichloromethyl sulfone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including pesticidal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chlorophenyl trichloromethyl sulfone involves its interaction with molecular targets through its sulfone and trichloromethyl groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 4-Chlorophenyl methyl sulfone
- 4-Chlorophenyl ethyl sulfone
- 4-Chlorophenyl propyl sulfone
Comparison: 4-Chlorophenyl trichloromethyl sulfone is unique due to the presence of the trichloromethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .
Properties
IUPAC Name |
1-chloro-4-(trichloromethylsulfonyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl4O2S/c8-5-1-3-6(4-2-5)14(12,13)7(9,10)11/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNHKVGTQYJHKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C(Cl)(Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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